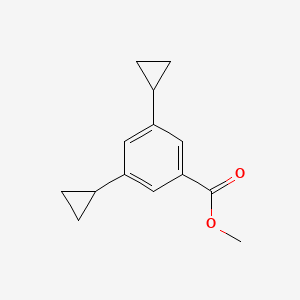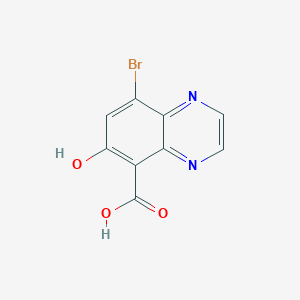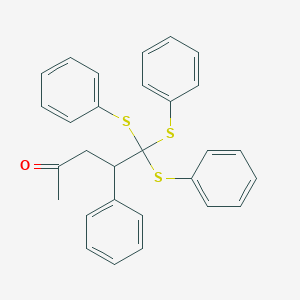
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one is an organic compound with the molecular formula C29H26OS3 This compound is characterized by the presence of a phenyl group attached to the fourth carbon of a pentan-2-one backbone, with three phenylsulfanyl groups attached to the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one typically involves the reaction of 4-phenylpentan-2-one with phenylsulfanyl reagents under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-phenylpentan-2-one, followed by the addition of phenylsulfanyl chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to consistent product quality and higher efficiency.
化学反応の分析
Types of Reactions
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-ol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting the function of the target molecules and influencing cellular pathways.
類似化合物との比較
Similar Compounds
4-Phenyl-5,5,5-tris(methylsulfanyl)pentan-2-one: Similar structure but with methylsulfanyl groups instead of phenylsulfanyl groups.
4-Phenyl-5,5,5-tris(ethylsulfanyl)pentan-2-one: Similar structure but with ethylsulfanyl groups instead of phenylsulfanyl groups.
4-Phenyl-5,5,5-tris(butylsulfanyl)pentan-2-one: Similar structure but with butylsulfanyl groups instead of phenylsulfanyl groups.
Uniqueness
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one is unique due to the presence of three phenylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry. The phenyl groups also contribute to its potential biological activity, differentiating it from similar compounds with alkylsulfanyl groups.
特性
CAS番号 |
56003-68-0 |
|---|---|
分子式 |
C29H26OS3 |
分子量 |
486.7 g/mol |
IUPAC名 |
4-phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one |
InChI |
InChI=1S/C29H26OS3/c1-23(30)22-28(24-14-6-2-7-15-24)29(31-25-16-8-3-9-17-25,32-26-18-10-4-11-19-26)33-27-20-12-5-13-21-27/h2-21,28H,22H2,1H3 |
InChIキー |
KQHUEKLRQQYRMB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1)C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



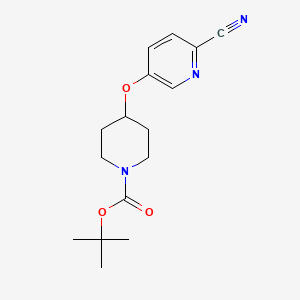
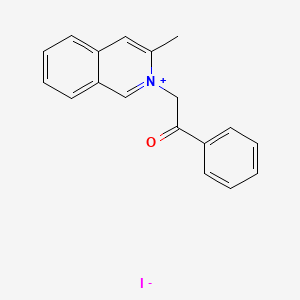
![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
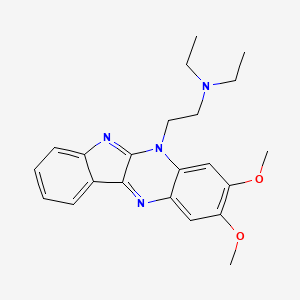
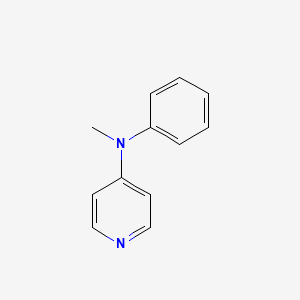
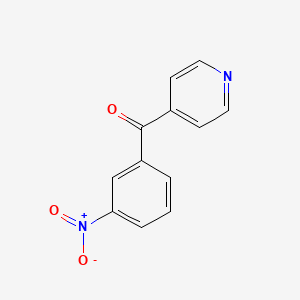
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
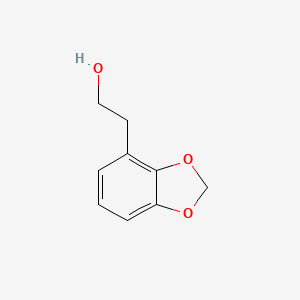
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
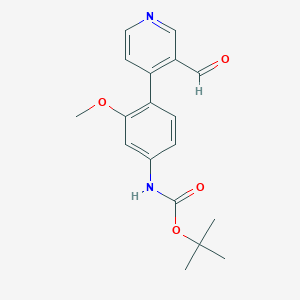
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
